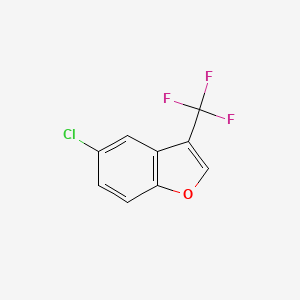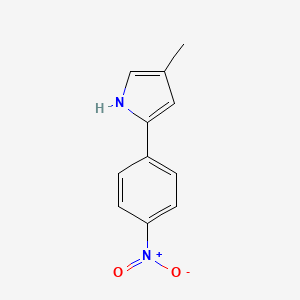
1-(2-Methoxy-4-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-4-nitrophenyl)guanidine is a compound that belongs to the guanidine family, which is known for its diverse applications in various fields such as pharmaceuticals, organocatalysis, and biochemical processes. The guanidine functionality is a privileged structure in many natural products and pharmaceuticals, playing key roles in various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-4-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and can be catalyzed by transition metals .
Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N-phthaloyl-guanidines, which can then be converted to the desired guanidine compound .
Industrial Production Methods
Industrial production of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. These methods provide efficient and scalable routes for the synthesis of guanidines .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is 1-(2-Methoxy-4-aminophenyl)guanidine.
Reduction: The major product is 1-(2-Methoxy-4-aminophenyl)guanidine.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine functionality can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The compound may also act as a nucleophilic catalyst in certain biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-4-aminophenyl)guanidine
- 1-(2-Methoxy-4-nitrophenyl)thiourea
- 1-(2-Methoxy-4-nitrophenyl)urea
Uniqueness
1-(2-Methoxy-4-nitrophenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4O3 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(2-methoxy-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O3/c1-15-7-4-5(12(13)14)2-3-6(7)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
InChI Key |
FMRIMOWIARRDLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)



![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
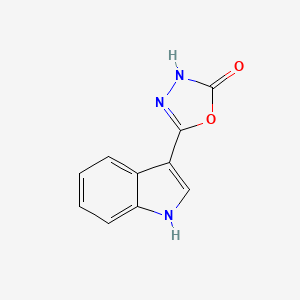
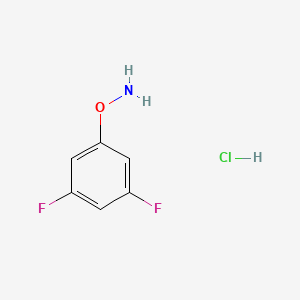
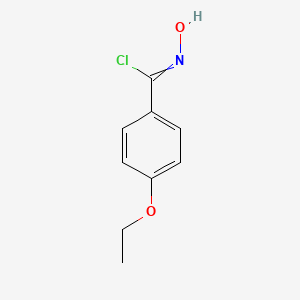

![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)

